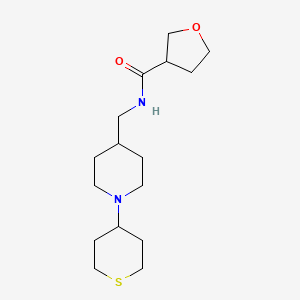

N-((1-(四氢-2H-硫喹啉-4-基)哌啶-4-基)甲基)四氢呋喃-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

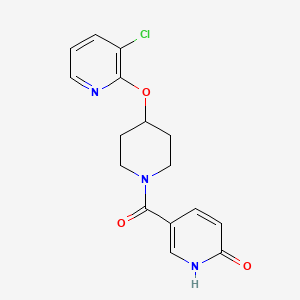

The molecular structure of this compound is complex, consisting of a tetrahydrofuran ring attached to a carboxamide group, and a piperidine ring attached to a tetrahydrothiopyran ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用

- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide serves as a valuable reagent for the preparation of stable free nitroxyl radicals. These radicals play a crucial role in spin chemistry, magnetic resonance imaging (MRI), and other related applications .

- Researchers have explored the compound’s potential in designing photosensitive semiconductors and electrochromic materials. Its unique structure may contribute to improved performance in optoelectronic devices .

- The compound has relevance in the synthesis of synthetic juvenile hormones and pheromones. These bioactive molecules play essential roles in insect communication, development, and behavior .

- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide can serve as a precursor for polypropionate fragments. These fragments are building blocks for natural product analogs, which are essential in drug discovery and chemical biology .

- Some derivatives of tetrahydro-4H-thiopyran-4-ones (related to this compound) have demonstrated antitumor, antibacterial, and antifungal activities. These findings suggest potential therapeutic applications .

- Certain tetrahydro-4H-thiopyran-4-one derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1. These enzymes are relevant targets for drug development, particularly in neurodegenerative diseases .

Nitroxyl Radicals and Spin Chemistry

Photosensitive Semiconductors and Electrochromic Materials

Synthetic Juvenile Hormones and Pheromones

Polypropionate Fragments and Natural Product Analog Precursors

Antitumor and Antimicrobial Properties

Inhibitors of Phosphodiesterase and β-Secretase BACE1

作用机制

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide acts as an effective selective KOR antagonist . It interacts with the KOR, blocking its activation and thereby inhibiting the downstream effects of KOR activation .

Biochemical Pathways

The compound’s action primarily affects the opioid signaling pathway . By acting as a KOR antagonist, it prevents the activation of KOR by its natural ligands. This blockade can alter the downstream effects of KOR activation, which are involved in pain perception, stress response, and mood regulation .

Pharmacokinetics

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and its sustained duration of action in pharmacological experiments in rats .

Result of Action

Orally administered N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide shows potent efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice . This indicates that the compound can effectively block the physiological effects mediated by KOR activation .

Action Environment

属性

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h13-15H,1-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLQHIYCDPZZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2CCOC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2750089.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2750091.png)